Hydrogen-Bond Donor Capacity and Lipophilicity Differentiation vs. 5-Methoxypyrimidin-4-amine
5-Methoxy-N-methylpyrimidin-4-amine differs fundamentally from its primary amine analog 5-methoxypyrimidin-4-amine (CAS 695-86-3) in both hydrogen-bond donor count and computed lipophilicity. The N-methylation reduces the number of hydrogen-bond donors (HBD) from 2 to 1 while increasing the computed LogP value, thereby altering membrane permeability potential and protein-binding characteristics [1]. This substitution pattern is a deliberate medicinal chemistry strategy to improve metabolic stability and oral bioavailability in lead optimization programs .
| Evidence Dimension | Hydrogen-Bond Donor Count and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | HBD = 1; LogP = 0.53; TPSA = 47.04 Ų; MW = 139.16 g/mol |
| Comparator Or Baseline | 5-Methoxypyrimidin-4-amine (CAS 695-86-3): HBD = 2; MW = 125.13 g/mol; LogP = -0.18 (computed) [1] |
| Quantified Difference | HBD reduction of 1 donor; LogP increase of approximately +0.71 units |
| Conditions | Computed physicochemical properties based on molecular structure |
Why This Matters
The reduction in hydrogen-bond donors and increased lipophilicity are established design parameters for improving passive membrane permeability and reducing efflux transporter recognition, making the N-methylated analog more suitable for cell-permeable probe or lead compound development.
- [1] PubChem. (2005). 5-Methoxypyrimidin-4-amine: Computed Properties. CID: 714369. View Source
